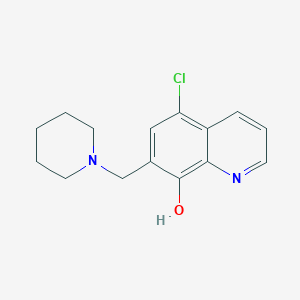

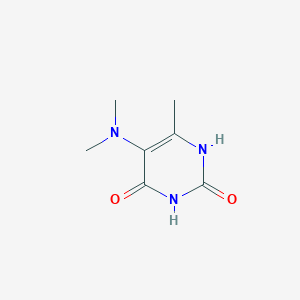

![molecular formula C17H24N2O5S B5566885 {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5566885.png)

{4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(1,1-Dioxidothiomorpholin-4-yl)methyl]benzoic acid” has a CAS Number of 465514-21-0 . It has a molecular weight of 269.32 . Another related compound is “2-(1,1-Dioxidothiomorpholin-4-yl)-3,3-dimethylbutanoic acid” with a CAS Number of 338963-05-6 and a molecular weight of 249.33 .

Molecular Structure Analysis

The InChI code for “4-[(1,1-Dioxidothiomorpholin-4-yl)methyl]benzoic acid” is 1S/C12H15NO4S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-18(16,17)8-6-13/h1-4H,5-9H2,(H,14,15) . The InChI code for “2-(1,1-Dioxidothiomorpholin-4-yl)-3,3-dimethylbutanoic acid” is 1S/C10H19NO4S/c1-10(2,3)8(9(12)13)11-4-6-16(14,15)7-5-11/h8H,4-7H2,1-3H3,(H,12,13) .

Physical And Chemical Properties Analysis

The boiling point of “4-[(1,1-Dioxidothiomorpholin-4-yl)methyl]benzoic acid” is 222-223 . Both compounds are solid at ambient temperature .

Scientific Research Applications

Kinetic Investigations and Lewis-Acid-Catalysis

Research conducted by D’Anna et al. (2008) in the field of organic chemistry highlights the significance of Lewis-acid-catalysis in the isomerization and rearrangement of phenylhydrazones. This study, although not directly on {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol, provides insights into similar compounds undergoing Lewis-acid-catalysis, which could be relevant for understanding the chemical behavior of the subject compound under study (D’Anna et al., 2008).

Identification and Analysis of Novel Compounds

In a forensic toxicology context, Nakajima et al. (2012) identified and analyzed novel compounds in commercial products. Their methods of isolation and identification, including liquid chromatography–mass spectrometry and gas chromatography–mass spectrometry, could be applicable for analyzing {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol (Nakajima et al., 2012).

Photopolymerization and Polymer Chemistry

The development of photopolymerizable benzoxazines by Jin et al. (2011) opens up possibilities for {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol in the field of polymer chemistry. Their research into methacryloyl-functional benzoxazines and their properties under different conditions provides a framework for similar studies on related compounds (Jin et al., 2011).

Catalysis and Reaction Mechanisms

Ozcubukcu et al. (2009) investigated a new tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This research is relevant for understanding the catalytic potential of compounds structurally related to {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol in similar reactions (Ozcubukcu et al., 2009).

Solid State Interconversion and Coordination Networks

Burrows et al. (2010) explored the solid-state interconversion of cages and coordination networks via conformational change of a semi-rigid ligand. This study provides insights into the behavior of complex molecules in different states and could inform research on the structural dynamics of {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol (Burrows et al., 2010).

Synthesis and Chemical Transformation

Research by Dehmlow and Westerheide (1992) on the stereospecific transformation of methioninol into various compounds through acid-catalyzed rearrangement demonstrates the potential for complex chemical transformations. This research could guide the synthesis and transformation processes of {4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol (Dehmlow & Westerheide, 1992).

properties

IUPAC Name |

[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c20-12-14-11-19(4-7-24-13-14)17(21)15-2-1-3-16(10-15)18-5-8-25(22,23)9-6-18/h1-3,10,14,20H,4-9,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHJWTKSSOPYKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)C2=CC(=CC=C2)N3CCS(=O)(=O)CC3)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[3-(1,1-Dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)

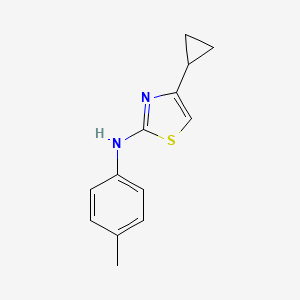

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5566831.png)

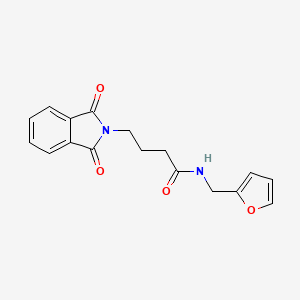

![2-(2-methoxyethyl)-9-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566833.png)

![5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5566839.png)

![2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566859.png)

![3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566863.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5566896.png)

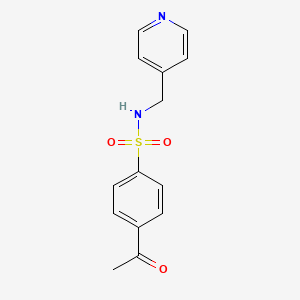

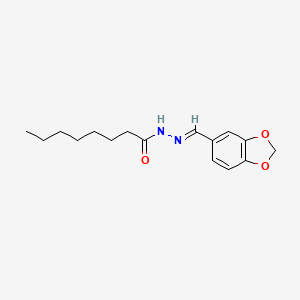

![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)